molecular formula C8H10N2O B568405 (Z)-picolinaldehyde O-ethyl oxime CAS No. 116026-80-3

(Z)-picolinaldehyde O-ethyl oxime

Cat. No.: B568405
CAS No.: 116026-80-3
M. Wt: 150.181
InChI Key: CMUXGDPAWBITFJ-YFHOEESVSA-N
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Description

(Z)-picolinaldehyde O-ethyl oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom. This particular compound is derived from picolinaldehyde, which is an aldehyde with a pyridine ring, and an ethyl group attached to the oxime functionality. The (Z) configuration indicates the specific geometric isomer where the substituents are on the same side of the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-picolinaldehyde O-ethyl oxime typically involves the reaction of picolinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at room temperature. The resulting oxime can be purified by recrystallization from an appropriate solvent.

    Reaction with Hydroxylamine Hydrochloride:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-picolinaldehyde O-ethyl oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitriles.

    Reduction: The oxime can be reduced to amines.

    Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various electrophiles can be used, depending on the desired substitution product.

Major Products

    Oxidation: Formation of nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted oximes or other derivatives.

Scientific Research Applications

(Z)-picolinaldehyde O-ethyl oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-picolinaldehyde O-ethyl oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, making it useful in coordination chemistry. Additionally, the compound’s ability to undergo various chemical transformations allows it to participate in biochemical pathways, potentially leading to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Picolinaldehyde O-methyl oxime: Similar structure but with a methyl group instead of an ethyl group.

    Pyridine-2-carboxaldehyde oxime: Lacks the ethyl group, simpler structure.

    Benzaldehyde oxime: Aromatic aldehyde-derived oxime, different ring structure.

Uniqueness

(Z)-picolinaldehyde O-ethyl oxime is unique due to its specific geometric configuration and the presence of both a pyridine ring and an ethyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(Z)-N-ethoxy-1-pyridin-2-ylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-11-10-7-8-5-3-4-6-9-8/h3-7H,2H2,1H3/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUXGDPAWBITFJ-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C\C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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